Cas no 1805123-73-2 (6-Amino-4-bromopicolinonitrile)
6-Amino-4-bromopicolinonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-4-bromopicolinonitrile
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- Inchi: 1S/C6H4BrN3/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,(H2,9,10)
- InChI Key: SFPSHIWKFQXJOE-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)N=C(C=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- XLogP3: 1.2
- Topological Polar Surface Area: 62.7
6-Amino-4-bromopicolinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016519-250mg |
6-Amino-4-bromopicolinonitrile |
1805123-73-2 | 95% | 250mg |
$989.80 | 2022-04-01 | |
| Alichem | A029016519-1g |
6-Amino-4-bromopicolinonitrile |
1805123-73-2 | 95% | 1g |
$3,010.80 | 2022-04-01 |
6-Amino-4-bromopicolinonitrile Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 6-Amino-4-bromopicolinonitrile
Comprehensive Overview of 6-Amino-4-bromopicolinonitrile (CAS No. 1805123-73-2)
6-Amino-4-bromopicolinonitrile (CAS No. 1805123-73-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated picolinonitrile derivative is characterized by its unique molecular structure, combining an amino group and a nitrile functionality on a pyridine ring. The presence of both electron-donating (6-amino) and electron-withdrawing (4-bromo and nitrile) groups makes it a versatile intermediate for synthesizing complex molecules.
In recent years, the demand for 6-Amino-4-bromopicolinonitrile has surged due to its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are increasingly exploring its potential in targeted cancer therapies, as the compound's scaffold can be modified to interact with specific protein domains. The 4-bromo substitution offers a reactive site for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are pivotal in modern medicinal chemistry.
From an industrial perspective, 6-Amino-4-bromopicolinonitrile is synthesized through multi-step protocols involving halogenation and cyanation reactions. Its purity and stability are critical for downstream applications, prompting advancements in analytical techniques like HPLC and LC-MS for quality control. The compound's nitrile group also serves as a precursor for carboxylic acids or amides, expanding its utility in peptide mimetics and small molecule drug design.
Environmental and regulatory considerations are increasingly shaping the discourse around brominated compounds. While 6-Amino-4-bromopicolinonitrile is not classified as hazardous under current guidelines, its handling requires adherence to green chemistry principles to minimize waste. This aligns with the broader trend of sustainable synthesis, where researchers prioritize atom economy and biodegradable byproducts.
The compound's role in agrochemical innovation is another area of interest. Its structural motifs are found in herbicides and fungicides, addressing global challenges like crop resistance and food security. Patent filings reveal novel formulations leveraging 6-Amino-4-bromopicolinonitrile derivatives to enhance efficacy against resistant pests while reducing environmental persistence.
In computational chemistry, 6-Amino-4-bromopicolinonitrile serves as a model for molecular docking studies. Its rigid pyridine core and substituent flexibility allow researchers to simulate interactions with biological targets, accelerating virtual screening pipelines. This synergy between experimental and in silico methods exemplifies the compound's relevance in AI-driven drug discovery.
Market analyses indicate steady growth for 6-Amino-4-bromopicolinonitrile, driven by R&D investments in precision medicine and bioconjugation technologies. Suppliers emphasize cGMP compliance and scalable production to meet the needs of clinical-stage developers. Storage recommendations typically highlight protection from light and moisture to preserve the compound's reactivity.
Future research directions may explore 6-Amino-4-bromopicolinonitrile's potential in photopharmacology, where its bromo group could enable photo-switchable drug activity. Additionally, its integration into metal-organic frameworks (MOFs) for catalytic applications presents an interdisciplinary opportunity. As synthetic methodologies evolve, this compound will likely remain a cornerstone in high-value chemical manufacturing.
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